(9Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide (9Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide N-oleoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of oleoic acid with the primary amino group of serotonin. It derives from an oleic acid.
Brand Name: Vulcanchem
CAS No.: 1002100-44-8
VCID: VC0005562
InChI: InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
SMILES: CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Molecular Formula: C28H44N2O2
Molecular Weight: 440.7 g/mol

(9Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide

CAS No.: 1002100-44-8

Inhibitors

VCID: VC0005562

Molecular Formula: C28H44N2O2

Molecular Weight: 440.7 g/mol

(9Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide - 1002100-44-8

CAS No. 1002100-44-8
Product Name (9Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Molecular Formula C28H44N2O2
Molecular Weight 440.7 g/mol
IUPAC Name (Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]octadec-9-enamide
Standard InChI InChI=1S/C28H44N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(32)29-21-20-24-23-30-27-19-18-25(31)22-26(24)27/h9-10,18-19,22-23,30-31H,2-8,11-17,20-21H2,1H3,(H,29,32)/b10-9-
Standard InChIKey LCQKHZYXPCLVBI-KTKRTIGZSA-N
Isomeric SMILES CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Canonical SMILES CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O
Appearance Assay:≥98%A solution in ethanol
Description N-oleoylserotonin is an N-acylserotonin obtained by formal condensation of the carboxy group of oleoic acid with the primary amino group of serotonin. It derives from an oleic acid.
Synonyms N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-9Z-octadecenamide
PubChem Compound 24749268
Last Modified Nov 11 2021
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